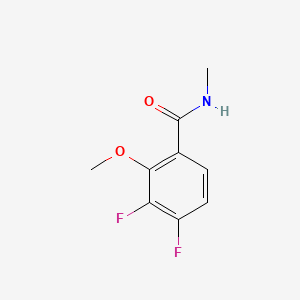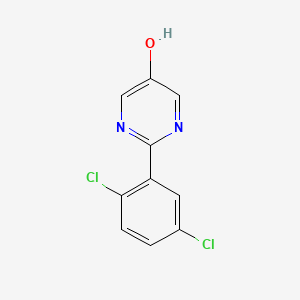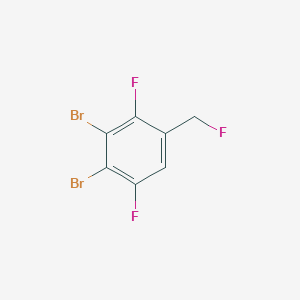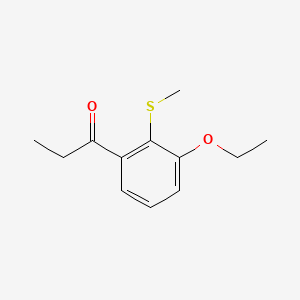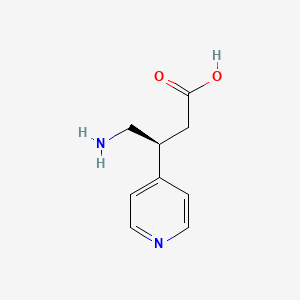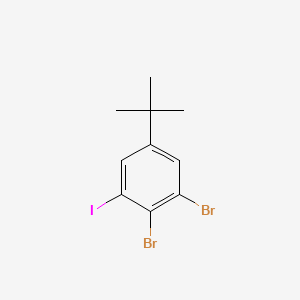
1,2-Dibromo-5-(tert-butyl)-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, iodine, and a tert-butyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,2-dibromo-5-(1,1-dimethylethyl)benzene followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. Molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-fluoro-
- Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-chloro-
- Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-bromo-
Uniqueness
Benzene, 1,2-dibromo-5-(1,1-dimethylethyl)-3-iodo- is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to its fluoro, chloro, and bromo analogs. The iodine atom can participate in specific reactions, such as iodination and coupling, that are not as readily accessible with other halogens.
Eigenschaften
Molekularformel |
C10H11Br2I |
|---|---|
Molekulargewicht |
417.91 g/mol |
IUPAC-Name |
1,2-dibromo-5-tert-butyl-3-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(12)8(13)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
QKNUBHWBUAOOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclopropyl-](/img/structure/B14039283.png)

